1,2,3-Trimethyl-4-Ethylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
61827-86-9 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-ethyl-2,3,4-trimethylbenzene |
InChI |
InChI=1S/C11H16/c1-5-11-7-6-8(2)9(3)10(11)4/h6-7H,5H2,1-4H3 |
InChI Key |
BAMWORSGQSUNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C=C1)C)C)C |
Origin of Product |
United States |
Synthetic Strategies and Preparative Chemistry of 1,2,3 Trimethyl 4 Ethylbenzene
Industrial-Scale Isolation and Production Methodologies
On an industrial scale, the production of specific aromatic hydrocarbons is often integrated into large petroleum refining operations. The methodologies focus on isolating valuable fractions or employing catalytic processes to generate desired compounds from abundant feedstocks.
Polyalkylated aromatic hydrocarbons are naturally occurring components of crude oil and coal tar. wikipedia.orgepa.gov Similar to how 1,2,4-trimethylbenzene (B165218) is a major component of the C9 aromatic hydrocarbon fraction from petroleum distillation, 1,2,3-trimethyl-4-ethylbenzene (B14658337), a C11 aromatic, would be expected to be found in heavier distillation cuts, such as the C11 or a broader C9+ fraction. wikipedia.orgepa.gov
The general process involves:
Fractional Distillation: Crude oil is separated into fractions based on boiling point ranges. The naphtha fraction is particularly rich in aromatic compounds.
Catalytic Reforming: The naphtha cut is processed to increase its aromatic content, yielding a reformate containing a mixture of benzene (B151609), toluene (B28343), xylenes (B1142099) (BTX), and heavier aromatics like the C9-C11 fractions.
Aromatic Extraction: The aromatic compounds are separated from non-aromatic hydrocarbons using solvent extraction.
Fractionation: The resulting mixture of aromatics is then further distilled to separate it into specific carbon number fractions (e.g., C8, C9, C10, C11). This compound would be isolated from the C11 fraction through precise fractional distillation, although its separation from other C11 isomers with very close boiling points can be challenging and costly. google.com
Catalytic synthesis provides a more direct route to producing specific alkylbenzenes. For bulk manufacturing, gas-phase or liquid-phase alkylation of benzene and its derivatives over acid catalysts is a primary method for producing compounds like ethylbenzene (B125841) and cumene. mt.comcdc.gov An analogous route can be applied to produce this compound.
The primary industrial catalytic method would be the alkylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene) with an ethylating agent, most commonly ethylene.
| Parameter | Description |
| Reactants | 1,2,3-Trimethylbenzene and Ethylene |
| Catalyst | Solid acid catalysts, typically zeolites (e.g., ZSM-5), are favored in modern processes over older Lewis acids like AlCl₃ or HF due to being less corrosive, more reusable, and better for the environment. google.commt.comscispace.com |
| Phase | Can be conducted in either the liquid or vapor phase. Vapor-phase reactions often occur at higher temperatures. cdc.gov |
| Conditions | Reaction conditions are optimized for temperature, pressure, and reactant feed ratios to maximize the yield of the desired mono-ethylated product and minimize the formation of byproducts like diethyl-trimethylbenzenes. researchgate.net |
This process leverages the established infrastructure and catalytic technology used for large-volume chemicals like ethylbenzene. cdc.gov The key challenge is controlling the reaction to favor the formation of the this compound isomer over other possible isomers.
Laboratory-Scale Synthetic Routes to this compound
In a laboratory setting, the emphasis shifts from bulk production to achieving high purity and unambiguous structural confirmation. The synthetic routes often involve multiple, well-controlled steps.
A robust and common multi-step strategy in aromatic chemistry to control regiochemistry and avoid issues like polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction. lumenlearning.comyoutube.com This pathway is superior to direct alkylation when high selectivity for a single isomer is required. lumenlearning.com
The synthesis of this compound via this route would proceed in two main steps starting from 1,2,3-trimethylbenzene:
Step 1: Friedel-Crafts Acylation
Reaction: 1,2,3-trimethylbenzene is reacted with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Intermediate Product: The reaction forms an aromatic ketone, 1-(2,3,4-trimethylphenyl)ethan-1-one . The acyl group is an electron-withdrawing group, which deactivates the aromatic ring and prevents further acylation reactions. lumenlearning.com
Step 2: Reduction of the Ketone
Reaction: The carbonyl group of the intermediate ketone is reduced to a methylene (B1212753) (-CH₂-) group.
Final Product: This reduction yields the target compound, this compound.
Common Reduction Methods:
Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid (HCl).
Wolff-Kishner Reduction: Uses hydrazine (B178648) (H₂NNH₂) and a strong base like potassium hydroxide (B78521) (KOH), typically in a high-boiling solvent.
| Synthesis Step | Starting Material | Reagents | Intermediate/Final Product |
| 1. Acylation | 1,2,3-Trimethylbenzene | 1. Acetyl Chloride (CH₃COCl)2. Aluminum Chloride (AlCl₃) | 1-(2,3,4-trimethylphenyl)ethan-1-one |
| 2. Reduction | 1-(2,3,4-trimethylphenyl)ethan-1-one | e.g., Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound |
This multi-step approach provides excellent control over the final product structure. lumenlearning.comyoutube.com
The most direct method for synthesizing this compound is the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene. lumenlearning.com This reaction involves treating 1,2,3-trimethylbenzene with an ethylating agent, such as ethyl chloride or ethyl bromide, and a Lewis acid catalyst.
| Parameter | Details |
| Substrate | 1,2,3-Trimethylbenzene |
| Alkylating Agent | Ethyl chloride (CH₃CH₂Cl) or Ethyl bromide (CH₃CH₂Br) |
| Catalyst | A strong Lewis acid, most commonly Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃). lumenlearning.com |
| Mechanism | The Lewis acid activates the ethyl halide, generating an electrophile with significant carbocation character that then attacks the electron-rich aromatic ring. |
While direct, this method suffers from significant drawbacks in a laboratory context where purity is key:
Regioselectivity: The incoming ethyl group can potentially add to different positions on the ring, leading to a mixture of isomers. However, the directing effects of the three existing methyl groups would strongly favor substitution at the open position 4.
Polyalkylation: The product, this compound, is more reactive to electrophilic attack than the starting material (1,2,3-trimethylbenzene) because the added ethyl group is also an activating group. This often leads to the formation of undesired diethylated and poly-ethylated byproducts, reducing the yield of the target compound. lumenlearning.comyoutube.com
Hydrogenation can be used as a key step in the synthesis of this compound, particularly in the reduction of an unsaturated side chain. This method is analogous to the synthesis of ethylbenzene from styrene.
The synthetic sequence would be:
Introduce a Vinyl Group: A vinyl group (-CH=CH₂) is introduced onto the 1,2,3-trimethylbenzene ring at the 4-position. This can be accomplished through various methods, such as a Wittig reaction on the corresponding aldehyde (2,3,4-trimethylbenzaldehyde).
Catalytic Hydrogenation: The resulting 1,2,3-trimethyl-4-vinylbenzene is then subjected to catalytic hydrogenation.
The hydrogenation step involves reacting the vinyl-substituted compound with hydrogen gas (H₂) over a metal catalyst.
| Parameter | Description |
| Substrate | 1,2,3-trimethyl-4-vinylbenzene |
| Reagent | Hydrogen Gas (H₂) |
| Catalyst | Typically a noble metal catalyst such as Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. rsc.org |
| Conditions | The reaction is usually carried out in a solvent at moderate temperature and pressure until the uptake of hydrogen ceases. |
This method selectively reduces the double bond of the vinyl group to a single bond, forming the ethyl group, without affecting the aromatic ring. It offers high selectivity and yield for the final hydrogenation step, provided the vinyl precursor is available. mdma.chnih.gov
Catalytic Systems for this compound Synthesis
The selection of an appropriate catalytic system is paramount in directing the ethylation of 1,2,3-trimethylbenzene towards the desired 4-position, minimizing the formation of other isomers and polyalkylated byproducts. The primary catalytic systems employed for this transformation fall into three main categories: zeolite-based catalysts, Lewis acids, and other heterogeneous and homogeneous systems.
Zeolites are crystalline aluminosilicates with well-defined microporous structures that can act as shape-selective solid acid catalysts. lidsen.com Their high acidity, thermal stability, and unique pore structures make them highly effective for various aromatic alkylation reactions. d-nb.infolidsen.com The catalytic activity of zeolites in these reactions is attributed to their Brønsted acid sites. lidsen.com
ZSM-5: This medium-pore zeolite is widely used in the petrochemical industry. scispace.com Its three-dimensional channel system can influence the product distribution in alkylation reactions due to shape-selective effects. d-nb.info In the ethylation of 1,2,3-trimethylbenzene, the pore dimensions of ZSM-5 can favor the formation of the less bulky this compound isomer over more sterically hindered isomers. The acidity of ZSM-5 can be tailored by altering the silica-to-alumina ratio, which in turn affects the catalytic activity. scispace.com Studies on the alkylation of other trimethylbenzene isomers, such as 1,2,4-trimethylbenzene, with methanol (B129727) over modified HZSM-5 have demonstrated high selectivity towards the formation of 1,2,4,5-tetramethylbenzene, highlighting the shape-selective nature of this catalyst. jst.go.jp
Beta (BEA): Zeolite Beta is a large-pore zeolite with a three-dimensional 12-membered ring pore system. academax.com This more open structure can accommodate bulkier molecules compared to ZSM-5, which can influence product selectivity. While its larger pores may reduce shape selectivity for smaller products, they can be advantageous in preventing pore blockage and deactivation, especially when dealing with larger reactants or products. lidsen.com The use of Beta zeolite has been proven effective in the liquid-phase alkylation of benzene with ethanol, achieving high conversion and yield of ethylbenzene under optimized conditions. academax.com
MCM-22 (MWW): MCM-22 is another important zeolite catalyst with a unique pore structure consisting of two independent pore systems: a two-dimensional sinusoidal 10-membered ring channel system and large 12-membered ring supercages. iitm.ac.inrsc.org This dual-pore system allows MCM-22 to exhibit properties of both medium- and large-pore zeolites. The active sites located in the 12-ring "cups" on the external surface are particularly relevant for the liquid-phase alkylation of benzene with ethylene. rsc.org The catalytic performance of MCM-22 can be influenced by modifications such as hydrothermal treatments. researchgate.net
Interactive Data Table: Zeolite Catalysts in Aromatic Alkylation
| Catalyst | Zeolite Type | Pore Size | Key Features in Alkylation | Relevant Research Findings |
| ZSM-5 | Medium-pore | 5.1 x 5.5 Å, 5.3 x 5.6 Å | High shape selectivity, tunable acidity. d-nb.infoscispace.com | Effective in selective alkylation of trimethylbenzenes. jst.go.jp |
| Beta | Large-pore | 6.6 x 6.7 Å, 5.6 x 5.7 Å | High activity, good for bulkier molecules. academax.com | High conversion in benzene ethylation. academax.com |
| MCM-22 | Medium/Large-pore | 4.0 x 5.5 Å, 7.1 Å supercages | Unique dual-pore system, active external surface sites. iitm.ac.inrsc.org | Widely used for liquid-phase benzene alkylation. rsc.org |
Lewis acids are a class of catalysts that can accept an electron pair and are commonly used in Friedel-Crafts alkylation reactions. libretexts.orgmasterorganicchemistry.comperiodicchemistry.com Traditional Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). scispace.comperiodicchemistry.com These catalysts function by activating the ethylating agent (e.g., an ethyl halide) to generate a carbocation or a highly polarized complex, which then acts as the electrophile in the attack on the 1,2,3-trimethylbenzene ring. masterorganicchemistry.combyjus.com
The reaction mechanism involves the formation of an electrophile, followed by its attack on the aromatic ring to form a carbocation intermediate (a sigma complex), and finally, deprotonation to restore aromaticity and yield the alkylated product. byjus.comopenochem.org
A study on the alkylation of 1,2,3-trimethylbenzene with 2-chloro-2-methylpropane (B56623) (a tert-butylating agent) demonstrated the effectiveness of Lewis acidic ionic liquids, specifically [Et₃NH]Cl–AlCl₃, as catalysts. researchgate.net This system showed high selectivity for the desired product, 5-tert-butyl-1,2,3-trimethylbenzene, under optimized conditions. researchgate.net This suggests that similar Lewis acid systems could be effectively employed for the ethylation of 1,2,3-trimethylbenzene.
One of the challenges with traditional Lewis acid catalysis is the potential for catalyst deactivation and the need for stoichiometric amounts in some cases, as well as issues with catalyst recovery and waste generation. wikipedia.org
Interactive Data Table: Lewis Acid Catalyzed Alkylation of 1,2,3-Trimethylbenzene
| Catalyst System | Reactant | Temperature (°C) | Reaction Time (h) | Max. Selectivity (%) | Reference |
| [Et₃NH]Cl–AlCl₃ | 2-chloro-2-methylpropane | 10 | 5 | 90.32 | researchgate.net |
Catalytic systems can be broadly classified as either heterogeneous or homogeneous.
Heterogeneous Catalysis: In this type of catalysis, the catalyst is in a different phase from the reactants. researchgate.net Zeolite-based systems are a prime example of heterogeneous catalysis, where the solid zeolite catalyst is used in liquid or gas-phase reactions. lidsen.com The main advantages of heterogeneous catalysts are their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling and regeneration. researchgate.net This makes them particularly attractive for industrial processes. The zeolite catalysts discussed in section 2.3.1 (ZSM-5, Beta, MCM-22) all fall under this category.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically in the liquid phase. researchgate.net Many traditional Friedel-Crafts alkylations using Lewis acids like AlCl₃ dissolved in the reaction medium are examples of homogeneous catalysis. researchgate.net Homogeneous catalysts often exhibit high activity and selectivity because the active sites are readily accessible to the reactant molecules. researchgate.net However, the separation of the catalyst from the product can be challenging and costly, which is a significant drawback for large-scale production. researchgate.net The development of "heterogenized homogeneous catalysts," where a homogeneous catalyst is anchored to a solid support, aims to combine the advantages of both systems. e-bookshelf.de
Mechanistic Investigations of 1,2,3 Trimethyl 4 Ethylbenzene Reactivity
Oxidation Reaction Mechanisms of 1,2,3-Trimethyl-4-Ethylbenzene (B14658337)
The oxidation of alkylbenzenes such as this compound is a critical area of study, encompassing atmospheric chemistry and industrial applications. The reaction pathways and resulting products are highly dependent on the specific oxidizing agents and reaction conditions.
In the troposphere, the primary chemical loss process for volatile organic compounds (VOCs) like this compound is through oxidation initiated by the hydroxyl (OH) radical, often referred to as the "detergent of the atmosphere". copernicus.orgharvard.edu The reaction mechanism is complex, proceeding through a series of radical intermediates. While hydrogen abstraction from the methyl or ethyl groups can occur, the dominant initial pathway is the electrophilic addition of the OH radical to the aromatic ring. copernicus.org
This addition forms a resonance-stabilized ethyl-trimethyl-hydroxycyclohexadienyl radical adduct. rsc.orgresearchgate.net In the presence of atmospheric oxygen (O₂), this adduct rapidly forms a peroxy radical (RO₂). rsc.org The subsequent fate of this peroxy radical is crucial and can follow several pathways, including autoxidation and accretion reactions. copernicus.org
A significant pathway involves the cyclization of the peroxy radical to form a bicyclic radical. rsc.orgresearchgate.net This bicyclic radical can then recombine with another O₂ molecule to generate bicyclic peroxy and alkoxyl radicals. rsc.orgnih.gov The decomposition of these bicyclic alkoxyl radicals leads to the opening of the aromatic ring and the formation of various oxygenated products. rsc.orgresearchgate.net Key products identified from the oxidation of similar trimethylbenzene isomers include 1,2-dicarbonyl compounds like methylglyoxal, unsaturated 1,4-dicarbonyls, and phenolic compounds. rsc.orgrsc.org Furthermore, these reactions can lead to the formation of highly oxygenated molecules (HOMs) and contribute to the generation of secondary organic aerosols (SOA) in urban atmospheres. copernicus.orgrsc.orgmdpi.com
Table 1: Key Intermediates and Product Classes in the OH-Initiated Oxidation of Alkylbenzenes Interactive data table. Click on headers to sort.
| Intermediate/Product Class | Description | Role in Mechanism |
|---|---|---|
| OH-Aromatic Adduct | Formed by the initial addition of an OH radical to the benzene (B151609) ring. rsc.org | The primary initial intermediate that triggers the oxidation cascade. |
| Peroxy Radical (RO₂) | Formed by the reaction of the initial adduct with molecular oxygen (O₂). rsc.org | A key branching point leading to various subsequent reactions. |
| Bicyclic Peroxy Radical | Formed via isomerization and cyclization of the initial peroxy radical. rsc.orgnih.gov | Leads to ring-opening products. |
| Dicarbonyls (e.g., Methylglyoxal) | Ring-scission products containing two carbonyl functional groups. rsc.orgrsc.org | Stable end-products of the oxidation chain. |
| Phenolic Compounds | Formed via H-abstraction from the OH-adduct by O₂. rsc.orgmdpi.com | A class of stable end-products where the aromatic ring is retained. |
Beyond atmospheric chemistry, the oxidation of this compound can be achieved through thermal and catalytic methods, often targeting the synthesis of specific value-added chemicals. For instance, the selective oxidation of related isomers like 1,2,4-trimethylbenzene (B165218) can yield products such as 2,3,5-trimethylbenzoquinone, a valuable chemical intermediate. researchgate.net These reactions typically employ catalysts in the liquid phase to control selectivity and reaction rates.
Another approach involves in-situ chemical oxidation, which utilizes powerful oxidizing agents to degrade aromatic compounds. This can be accomplished with modified Fenton's chemistry, which generates highly reactive hydroxyl radicals, or through the use of persulfate, which generates sulfate (B86663) radicals. provectusenvironmental.com These processes are often catalyzed by zero-valent iron to enhance the production of the radical species responsible for the oxidation. provectusenvironmental.com While ring-opening is a major outcome, oxidation can also occur at the ethyl and methyl side chains. A parallel can be seen in the metabolism of 1,2,4-triethylbenzene, which is believed to be oxidized at the ethyl groups to form a gamma-diketone metabolite. publisso.de
Isomerization Reactions of this compound and Related Alkylbenzenes
Isomerization is a fundamental reaction for alkylbenzenes, allowing for the interconversion of different structural isomers. These reactions are of significant industrial importance, particularly in the production of specific xylene isomers from mixed aromatic feedstocks. researchgate.net
The isomerization of this compound and related compounds is typically facilitated by acid catalysts, with solid acids like zeolites being particularly common in industrial processes. tandfonline.comaidic.it The mechanism proceeds through the formation of a carbocation intermediate, specifically an arenium ion. This occurs when a proton from a Brønsted acid site on the catalyst adds to the aromatic ring.
Once the arenium ion is formed, the alkyl groups (both methyl and ethyl) can migrate around the ring. This rearrangement happens via a series of intramolecular 1,2-shifts. The process is reversible, and a mixture of isomers is typically produced. These isomerization reactions are often accompanied by competing side reactions, such as disproportionation (where two molecules of a trimethylbenzene might react to form a dimethylbenzene and a tetramethylbenzene) and transalkylation (the transfer of an alkyl group from one molecule to another). aidic.it
The final distribution of isomers in a reaction mixture, if allowed to reach equilibrium, is dictated by the thermodynamic stability of each isomer. For a given family of alkylbenzene isomers, the relative concentrations at equilibrium depend on temperature. nist.gov At lower temperatures, the most thermodynamically stable isomer will be the major product. As the temperature increases, sufficient energy becomes available to overcome the activation barriers to form less stable isomers, resulting in a more evenly distributed mixture. tandfonline.com For example, in the isomerization of 1,2,4-trimethylbenzene, low temperatures favor the formation of sterically stable products, while higher temperatures can lead to the formation of the more sterically hindered 1,2,3-trimethylbenzene (B126466). tandfonline.com
Table 2: Equilibrium Composition of Trimethylbenzene Isomers at 500 K This table for C₉H₁₂ isomers illustrates the principles of thermodynamic equilibrium applicable to C₁₁H₁₆ isomers. Interactive data table. Click on headers to sort.
| Isomer | Mole Fraction at Equilibrium |
|---|---|
| 1,3,5-Trimethylbenzene (Mesitylene) | 0.339 |
| 1,2,4-Trimethylbenzene (Pseudocumene) | 0.578 |
| 1,2,3-Trimethylbenzene (Hemimellitene) | 0.083 |
Data sourced from a 1947 study on the thermodynamics of alkylbenzenes. nist.gov
In the context of alkylbenzene isomerization, regioselectivity refers to the preferential formation of specific positional isomers. This is often controlled through "shape-selective" catalysis, particularly when using zeolite catalysts. researchgate.net The well-defined pore structure of zeolites can impose steric constraints on the reactants, transition states, and products. researchgate.net
Catalysts can be designed with pore diameters that allow, for instance, a slimmer isomer to form and diffuse out easily while hindering the formation or exit of bulkier isomers. researchgate.net This principle is extensively used in industry to maximize the yield of high-value isomers like p-xylene (B151628) from a mixture of xylene isomers. By controlling the catalyst structure and reaction conditions, the process can be steered away from the thermodynamic equilibrium distribution to favor a kinetically preferred, more valuable product. Stereoselectivity is generally not a consideration for these reactions as the molecules involved are typically achiral.
Alkylation, Disproportionation, and Transalkylation Reactions Involving this compound
These reactions are fundamental in petrochemical processing, often catalyzed by zeolites or other acidic materials, and are used to interconvert aromatic compounds to produce higher-value products like xylenes (B1142099). wikipedia.orgnefthim.com The reactions involve the transfer or rearrangement of alkyl groups on the benzene ring. wikipedia.org
Interconversion with Other Alkylbenzene Isomers
No specific studies on the catalytic isomerization or transalkylation of this compound to its other C₁₁H₁₆ isomers were found. Such reactions are typically equilibrium-driven, and the product distribution would depend on the relative thermodynamic stabilities of the isomers and the shape-selectivity of the catalyst used. For related compounds like 1,2,4-trimethylbenzene, isomerization to 1,3,5-trimethylbenzene and 1,2,3-trimethylbenzene over zeolite catalysts has been documented. aidic.it
Reaction Kinetics and Selectivity Studies
Detailed kinetic models and selectivity data for alkylation, disproportionation, or transalkylation reactions involving this compound are not available. Research on similar processes, such as the ethylation of ethylbenzene (B125841) or the transalkylation of toluene (B28343) with trimethylbenzenes, shows that reaction rates and product selectivity are highly dependent on parameters like temperature, pressure, catalyst type (including pore structure and acidity), and reactant ratios. aidic.itijrpc.com
Pyrolysis and High-Temperature Chemistry of this compound
Pyrolysis involves the thermal decomposition of compounds at high temperatures in the absence of oxygen. For alkylaromatic hydrocarbons, this process is critical for understanding fuel combustion and soot formation. mdpi.com
Formation of Polycyclic Aromatic Hydrocarbons (PAHs)
The formation of polycyclic aromatic hydrocarbons (PAHs) is a known outcome of the high-temperature pyrolysis of all aromatic hydrocarbons. nih.govwikipedia.org These reactions proceed through complex mechanisms involving the initial decomposition of the parent molecule followed by the recombination of smaller fragments. nih.gov While it can be inferred that this compound would form PAHs upon pyrolysis, specific studies identifying the pathways, key intermediates, and resulting PAH profiles are absent from the literature. Research on isomers like 1,2,4-trimethylbenzene has identified it as a precursor to PAHs in combustion environments. bohrium.com
Radical Reaction Pathways
The high-temperature chemistry of hydrocarbons is dominated by free-radical reactions. libretexts.org Pyrolysis of an alkylbenzene like this compound would be initiated by the homolytic cleavage of a C-C or C-H bond, likely at the ethyl or methyl substituents, to form various radical species. These initial radicals would then propagate a chain reaction of hydrogen abstraction, addition, and decomposition, ultimately leading to smaller molecules and larger PAH structures. mdpi.com However, specific radical pathways, rate constants, and branching ratios for this compound have not been experimentally or theoretically determined. Studies on the pyrolysis of 1,2,4-trimethylbenzene indicate that benzyl-type radicals formed via dehydrogenation are key intermediates. mdpi.com
Advanced Analytical Techniques for Characterization and Quantification of 1,2,3 Trimethyl 4 Ethylbenzene
Chromatographic Separation Methods for 1,2,3-Trimethyl-4-Ethylbenzene (B14658337)
Chromatographic techniques are fundamental in the analysis of complex hydrocarbon mixtures, providing the necessary separation of individual components prior to their detection and quantification. For a compound like this compound, which is often a component of petroleum distillates, gas chromatography is the method of choice.
Gas Chromatography (GC) in Complex Mixtures
Gas chromatography (GC) is a powerful technique for separating volatile and semi-volatile organic compounds. In the context of analyzing complex mixtures such as petroleum products, GC, often equipped with a flame ionization detector (FID), is essential for resolving aromatic hydrocarbons. intertek.combohrium.com The separation in GC is based on the differential partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on the inside of a capillary column, and a gaseous mobile phase (carrier gas).
The retention of this compound on a GC column is influenced by its boiling point, polarity, and the nature of the stationary phase. For instance, on a standard non-polar column, the elution order is primarily determined by the boiling points of the compounds. shimadzu.com However, to achieve better separation of isomeric trimethylbenzene derivatives and other aromatic compounds, columns with varying polarities are employed. dnacih.comresearchgate.net The Kovats retention index (RI) is a standardized measure of a compound's retention time, which helps in its identification. For this compound, the retention indices on different stationary phases have been experimentally determined. nih.gov
Table 1: Kovats Retention Indices for this compound
| Stationary Phase | Retention Index |
| Standard non-polar | 1222 |
| Standard polar | 1504 |
Data sourced from PubChem CID 187815. nih.gov
The choice of GC column and operating conditions, such as temperature programming and carrier gas flow rate, are optimized to maximize the resolution between this compound and other closely eluting compounds. shimadzu.com For example, a study on the analysis of aromatic solvents might utilize a specific GC column and temperature program to ensure the separation of various alkylbenzene isomers. dtu.dk
Multidimensional Gas Chromatography (GC×GC) for Enhanced Resolution
For exceptionally complex mixtures where one-dimensional GC cannot provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. sepsolve.comchemistry-matters.com This technique employs two columns with different stationary phase selectivities (e.g., a non-polar column followed by a polar column) connected by a modulator. phenomenex.com The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second, shorter column for a rapid, secondary separation. sepsolve.com
This "normal-phase" GC×GC setup separates compounds based on volatility in the first dimension and polarity in the second, spreading the components across a two-dimensional plane. sepsolve.com This results in a structured chromatogram where compounds of the same chemical class, such as alkylbenzenes, group together, facilitating their identification. nih.gov GC×GC is particularly well-suited for the detailed analysis of petroleum fractions, where it can resolve thousands of individual compounds that would otherwise co-elute in a single-dimension GC analysis. nih.govgcms.cz The increased peak capacity and structured elution patterns make GC×GC a powerful tool for the detailed hydrocarbon analysis of complex samples containing this compound. nih.gov In some applications, a "reverse-phase" setup with a polar primary column and a non-polar secondary column can provide better separation for certain analyte groups. sepsolve.comresearchgate.net
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with gas chromatography, it provides both qualitative and quantitative information about the separated compounds, making it an indispensable tool for the analysis of this compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization (EI) is a hard ionization technique commonly used in GC-MS. In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+) and a series of fragment ions. libretexts.org The resulting mass spectrum is a unique fragmentation pattern that serves as a chemical fingerprint for a particular compound.
For this compound (C11H16), the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (148.24 g/mol ). nih.gov The fragmentation pattern is predictable based on the structure of the molecule. A common fragmentation pathway for alkylbenzenes is the cleavage of the benzylic C-C bond, which is the weakest bond. For this compound, this would likely result in the loss of a methyl group (CH3•, mass 15) to form a stable benzylic carbocation at m/z 133. This fragment is often the base peak in the mass spectra of ethyl-substituted benzenes. Further fragmentation can also occur.
Table 2: Predicted Major Ions in the EI-MS Spectrum of this compound
| m/z | Proposed Fragment |
| 148 | [C11H16]+• (Molecular Ion) |
| 133 | [M - CH3]+ |
This table is based on general fragmentation patterns of alkylbenzenes.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. rsc.org This capability is particularly valuable for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) in complex mixtures. researchgate.net For this compound, HRMS can confirm its elemental formula (C11H16) by measuring its exact mass with a high degree of accuracy. The monoisotopic mass of this compound is 148.125200510 Da. nih.gov When analyzing environmental or petroleum samples, HRMS coupled with GC or GC×GC can selectively detect and identify target compounds like this compound even in the presence of a complex matrix. amazonaws.comresearchgate.net
Ambient Mass Spectrometry for Rapid Analysis
Ambient ionization techniques allow for the direct analysis of samples in their native state with minimal or no sample preparation. nih.govwikipedia.org Direct Analysis in Real Time (DART) is a plasma-based ambient ionization method that can be used for the rapid analysis of volatile and semi-volatile organic compounds. researchgate.netnih.gov In DART-MS, a heated stream of metastable gas (e.g., helium) is directed at the sample, causing thermal desorption and ionization of the analytes. nih.gov This technique is well-suited for the rapid screening of samples for the presence of compounds like this compound on surfaces or in the headspace of materials. While DART-MS is generally used for qualitative or semi-quantitative analysis, recent advancements have improved its quantitative capabilities. copernicus.orgnih.gov Its speed and ease of use make it a valuable tool for high-throughput screening applications. nih.gov
Sample Preparation Strategies for this compound Analysis
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound. The choice of technique is dictated by the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. For volatile organic compounds (VOCs) like this compound, methods that minimize solvent use and reduce analyte loss are preferred.
Microextraction techniques have become prominent in analytical chemistry as they are inexpensive, easy to operate, and use minuscule amounts of organic solvents, aligning with the principles of green chemistry. wikipedia.org These methods integrate extraction, concentration, and sample introduction into a single step, which is particularly advantageous for volatile compounds. nih.gov
Headspace Solvent Microextraction (HSME) , often used interchangeably with Headspace Single-Drop Microextraction (HS-SDME), is a highly suitable technique for isolating volatile and semi-volatile analytes like this compound from aqueous or solid samples. In HS-SDME, a microdrop of a suitable organic solvent is suspended from the tip of a microsyringe needle in the headspace above the sample. nih.govresearchgate.net The analytes partition from the sample matrix into the headspace and subsequently into the solvent microdrop. The efficiency of the extraction process is influenced by several parameters that must be optimized. Mass transfer is typically more rapid in the headspace compared to direct immersion techniques because diffusion coefficients are significantly greater in the gas phase. researchgate.net
Key parameters for the optimization of HS-SDME for an analyte like this compound would include the choice of extraction solvent, extraction temperature and time, sample volume, and the addition of salt to the matrix (salting-out effect). nih.govmdpi.com For aromatic hydrocarbons, solvents like 1-butanol or mixed solvents have been used effectively. nih.govresearchgate.net
Table 1: Typical Optimization Parameters for Headspace Microextraction of Aromatic Compounds
| Parameter | Range/Options | Effect on Extraction Efficiency |
|---|---|---|
| Extraction Solvent | n-tridecane, Butyl acetate, 1-Butanol | Solvent choice determines the affinity for the target analyte; a mixed solvent can enhance selectivity. |
| Extraction Temperature | 50 - 90 °C | Higher temperatures increase the vapor pressure of the analyte, enhancing its concentration in the headspace, but may decrease the partition coefficient and drop stability. |
| Extraction Time | 15 - 50 min | Extraction is an equilibrium process; sufficient time is needed to maximize analyte partitioning into the solvent drop. |
| Sample Amount/Volume | 0.5 - 8.0 g (solid) or mL (liquid) | Affects the concentration of the analyte in the headspace. An optimal amount ensures sufficient analyte for detection without saturating the headspace. |
| Ionic Strength (Salt Addition) | 0 - 40% (e.g., NaCl, Na₂SO₄) | Adding salt to aqueous samples decreases the solubility of nonpolar analytes, promoting their transfer to the headspace. |
| Agitation/Stirring Rate | ~1000 rpm | Agitation of the sample facilitates the release of analytes and speeds up the attainment of equilibrium between the sample and the headspace. |
This table is a generalized representation based on methodologies for similar volatile aromatic compounds. nih.govresearchgate.netmdpi.commdpi.com
Single-Drop Microextraction (SDME) in its direct immersion mode involves suspending a drop of an immiscible organic solvent directly in the sample solution. wikipedia.org While effective, for complex matrices, the headspace variation (HS-SDME) is often preferred to prevent interference from non-volatile components of the matrix. nih.gov The selection of an appropriate solvent is critical; for instance, ionic liquids have been successfully used for the SDME-based determination of benzene (B151609), toluene (B28343), ethylbenzene (B125841), and xylenes (B1142099) (BTEX) isomers in water, demonstrating high affinity for these aromatic compounds. nih.gov
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up and concentrating samples prior to chromatographic analysis. scioninstruments.com It is more efficient than traditional liquid-liquid extraction, offering higher recoveries, reduced solvent consumption, and the potential for automation. sigmaaldrich.com The technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of a different solvent. scioninstruments.comthermofisher.com
For the analysis of this compound, a nonpolar compound, in polar environmental matrices like groundwater or wastewater, a reversed-phase SPE sorbent is typically employed. scioninstruments.comsigmaaldrich.com Sorbents with C8 or C18 alkyl chains bonded to a silica backbone are common choices. The retention mechanism is based on nonpolar-nonpolar attractive forces (van der Waals forces) between the hydrocarbon analyte and the alkyl groups on the sorbent surface. sigmaaldrich.com
The SPE procedure for extracting alkylbenzenes from an environmental sample, such as soil or water, involves several key steps:
Sorbent Conditioning: The SPE cartridge is first conditioned with a water-miscible organic solvent like methanol (B129727) to wet the bonded alkyl phases, followed by water or a buffer to prepare the sorbent for the aqueous sample. sigmaaldrich.com
Sample Loading: The aqueous sample is passed through the conditioned cartridge. For soil samples, an initial extraction into a solvent like methanol is necessary. The methanol extract is then diluted with water before being loaded onto the SPE cartridge. rsc.orgsemanticscholar.org
Washing: The cartridge is washed to remove any co-adsorbed interfering compounds.
Elution: The retained this compound is eluted from the sorbent using a small volume of a nonpolar organic solvent, such as dichloromethane. rsc.orgsemanticscholar.org The resulting eluate is often dried and may be further concentrated before analysis. epa.gov
Table 2: Example Solid-Phase Extraction Protocol for Alkylbenzenes in Soil
| Step | Procedure | Purpose |
|---|---|---|
| 1. Initial Extraction | Methanol extraction of soil sample. | To transfer analytes from the solid soil matrix into a liquid solvent. |
| 2. Extract Dilution | Dilute methanol extract with water (e.g., 1:1 ratio). | To make the solvent composition compatible with the reversed-phase SPE sorbent and ensure analyte retention. |
| 3. SPE Cartridge Conditioning | Flush C18 cartridge with methanol, followed by water. | To activate the sorbent and ensure reproducible retention of the analyte. |
| 4. Sample Loading | Pass the diluted extract through the C18 cartridge. | To adsorb alkylbenzenes onto the nonpolar sorbent while the polar matrix passes through. |
| 5. Analyte Elution | Elute the cartridge with a small volume of dichloromethane. | To desorb the analytes from the sorbent into a clean solvent suitable for GC analysis. |
| 6. Post-Elution | Dry the eluate with sodium sulfate (B86663) and concentrate if necessary. | To remove residual water and increase the analyte concentration to meet detection limits. |
This table is based on established SPE methods for related compounds like BTEX and cumene in soil matrices. rsc.orgsemanticscholar.org
Integration of Analytical Data for Comprehensive Understanding
The analysis of this compound is often complicated by its presence in complex mixtures containing other C11 aromatic isomers and a wide variety of other hydrocarbons. Standard one-dimensional gas chromatography-mass spectrometry (GC-MS) may fail to completely separate all co-eluting compounds, leading to ambiguous identification and inaccurate quantification. nih.gov
To achieve a comprehensive understanding, integration of data from advanced analytical platforms is necessary. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a mass spectrometer (often a high-resolution time-of-flight mass spectrometer, TOF-MS) provides a powerful solution. researchgate.netacs.org GC×GC utilizes two columns with different stationary phases (e.g., nonpolar followed by polar) to achieve a much higher separation power than single-column GC. nih.gov This allows for the separation of complex hydrocarbon groups, such as resolving aromatic compounds from saturated components and further separating aromatics based on their carbon number or structure. nih.govresearchgate.net
The data generated by GC×GC-MS is a highly detailed, structured chromatogram that can be used for "fingerprinting" complex samples. The integration of this chromatographic data with mass spectral data allows for the confident identification of individual compounds, even those present in trace amounts. rsc.org Specialized software is used to process the large datasets produced by these analyses, automating peak identification and integration. rsc.orgresearchgate.net This integrated approach is crucial for differentiating this compound from its isomers and for understanding its relationship with other compounds in the sample, which can be vital for source apportionment in environmental studies or quality control in industrial processes. nih.gov
Table 3: Comparison of Analytical Platforms for Aromatic Hydrocarbon Analysis
| Feature | 1D GC-MS | GC×GC-MS/TOF-MS |
|---|---|---|
| Peak Capacity/Resolution | Limited; co-elution of isomers is common in complex mixtures. | Very high; significantly improved separation of isomers and different compound classes. |
| Sensitivity | Good, but can be limited by chemical noise from co-eluting matrix components. | Enhanced due to better separation from matrix and peak compression, leading to taller, narrower peaks. |
| Compound Identification | Based on retention time and mass spectrum; can be ambiguous with co-elution. | Based on 2D retention times and high-resolution mass spectra, providing much higher confidence in identification. |
| Data Complexity | Moderate; produces a single chromatogram. | High; produces a 2D contour plot and requires specialized software for data processing and visualization. |
| Application | Routine analysis of simpler mixtures. | Detailed characterization of complex mixtures (e.g., petroleum, environmental extracts). |
Computational and Theoretical Studies on 1,2,3 Trimethyl 4 Ethylbenzene
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to exploring the electronic characteristics of molecules. These investigations provide fundamental insights into how 1,2,3-trimethyl-4-ethylbenzene (B14658337) behaves in chemical reactions.
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. This analysis is crucial for understanding the electronic distribution and reactivity of this compound. The key aspects of MO analysis include:
Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a greater tendency to react with electrophiles.
Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital without electrons. The energy of the LUMO is associated with the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO suggests a greater propensity to react with nucleophiles.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, the aromatic ring forms a delocalized π-system, which constitutes the primary frontier molecular orbitals. The alkyl substituents (three methyl groups and one ethyl group) influence the energy of these orbitals through inductive and hyperconjugation effects, typically raising the HOMO energy and making the molecule more susceptible to electrophilic aromatic substitution.
A typical output from a quantum chemical calculation would provide the energies of these orbitals. While specific values for this compound require a dedicated computational study, the expected data format is shown below.
Table 1: Illustrative Molecular Orbital Energy Data Note: These are hypothetical values for illustrative purposes.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. A key goal is to identify and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. The TS represents the energetic barrier that must be overcome for reactants to convert into products.
Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate the TS geometry. Once located, a frequency calculation is performed. A genuine transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
For reactions involving this compound, such as electrophilic substitution, pyrolysis, or isomerization, computational modeling can determine the activation energy (the energy difference between the reactants and the transition state), providing crucial insights into the reaction's feasibility and rate.
Thermodynamic and Thermochemical Property Prediction of this compound
Computational methods can accurately predict the thermodynamic properties of molecules. These calculations are vital for understanding chemical equilibria and the energy changes associated with reactions.
The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property representing the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. Computationally, this is often calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.
The enthalpy of reaction (ΔHrxn) for any process involving this compound can be derived from the calculated enthalpies of formation of the reactants and products using Hess's law: ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)
These calculations are essential for assessing whether a reaction will be exothermic (releasing heat) or endothermic (absorbing heat).
Beyond enthalpy, the spontaneity of a chemical reaction is determined by the Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS). mpg.de The relationship is given by the equation: ΔG = ΔH - TΔS
Computational frequency calculations not only help identify transition states but also provide the necessary data to determine the vibrational, rotational, and translational contributions to the molecule's standard entropy (S°). scielo.br
Once the standard entropies of all reactants and products are calculated, the entropy change for a reaction (ΔSrxn) can be found. Subsequently, the Gibbs free energy of reaction (ΔGrxn) can be calculated, which is the ultimate indicator of a reaction's spontaneity under constant temperature and pressure. A negative ΔGrxn indicates a spontaneous reaction.
Table 2: Predicted Thermochemical Properties for this compound Note: Specific published values are not available. This table illustrates the type of data obtained from computational studies.
| Property | Symbol | Typical Units |
|---|---|---|
| Standard Enthalpy of Formation (gas) | ΔHf° | kJ/mol |
| Standard Molar Entropy | S° | J/(mol·K) |
Kinetic Modeling of this compound Reactions
Kinetic modeling aims to simulate the rates of chemical reactions and predict the evolution of species concentrations over time. For complex processes like pyrolysis or combustion of aromatic compounds, detailed kinetic models can involve hundreds of species and thousands of elementary reactions. mdpi.com
The development of such a model for this compound would involve:
Mechanism Generation: Proposing a comprehensive network of elementary reaction steps, including initiation (bond fissions), hydrogen abstraction, radical decomposition, and combination reactions. Automated reaction mechanism generators are often used for this purpose. mit.edu
Rate Constant Estimation: Determining the rate constants for each elementary reaction. Transition state theory, combined with quantum chemical calculations of activation energies, is a primary method for obtaining these parameters from first principles.
Model Validation: Comparing the simulation results from the kinetic model against experimental data (e.g., from shock tubes or jet-stirred reactors) for related compounds to refine the mechanism and ensure its predictive accuracy. mdpi.com
Kinetic models for the reactions of this compound would be crucial for applications in combustion science and chemical process design, allowing for the prediction of product distributions and reaction rates under various conditions.
Development of Detailed Chemical Kinetic Models
The development of a detailed chemical kinetic model for this compound is a complex undertaking that involves describing all potential elementary reactions the molecule can undergo. Such models are crucial for accurately predicting combustion phenomena, including ignition delay and pollutant formation. mit.educolumbia.edu The construction of these models is typically hierarchical, building upon well-validated core mechanisms for smaller molecules. mdpi.com
A kinetic model for this compound would be formulated by integrating several key components:
Core Chemistry: A foundational sub-model describing the reactions of small hydrocarbon and oxygenated species (typically C0-C4 chemistry) serves as the base. mdpi.com
Aromatic Ring Chemistry: Sub-mechanisms for the formation and destruction of the first aromatic rings, primarily benzene (B151609) and toluene (B28343), are essential.
Specific Sub-mechanisms: A dedicated reaction mechanism for this compound itself would be developed. This involves estimating thermochemical data (enthalpy, entropy, heat capacity) for the parent molecule and its derived radicals, often using quantum chemistry methods or group additivity principles.
Reaction Rate Estimation: Rate constants for elementary reactions are determined through a combination of experimental data, theoretical calculations (quantum chemistry), and analogies to similar, well-studied reactions. stanford.edu For instance, the rates of H-atom abstraction from the ethyl and methyl groups on the benzene ring would be estimated by comparison to similar reactions in toluene and ethylbenzene (B125841).
The process of creating a robust model involves several stages, from an initial "crude" model generation to optimization based on experimental data and theoretical calculations. columbia.edu Automatic mechanism generation tools can be employed to systematically identify all possible reaction pathways, which is particularly useful for larger molecules where the number of potential isomers and reactions grows combinatorially. mit.edu
| Reaction Class | Example Reaction | Significance |
|---|---|---|
| Unimolecular Initiation | C6H(CH3)3(C2H5) → C6H(CH3)3(CH2CH2•) + H• | Initial fuel breakdown, radical pool formation. |
| H-atom Abstraction | C6H(CH3)3(C2H5) + H• → C6H(CH3)3(C2H4•) + H2 | Primary fuel consumption pathway. |
| Beta-Scission | C6H(CH3)3(C2H4•) → Styrene-type radical + CH3• | Decomposition of larger radicals into smaller, stable molecules and radicals. |
| Radical Recombination | CH3• + CH3• (+M) → C2H6 (+M) | Termination reactions, formation of stable products. |
Simulation of Reaction Rates and Product Distributions
Once a detailed kinetic model is developed, it can be used in simulation software (like Chemkin) to predict the behavior of this compound under various conditions, such as those found in shock tubes or jet-stirred reactors. mdpi.com These simulations provide valuable insights into reaction rates, the evolution of species concentrations over time, and the final product distributions.
For the pyrolysis of an alkylated aromatic compound like this compound, simulations would likely predict the following key pathways and products, based on studies of its isomers like 1,2,4-trimethylbenzene (B165218): mdpi.com
Primary Decomposition: The initial breakdown of the fuel molecule is dominated by the cleavage of C-H and C-C bonds in the alkyl side chains, as these are weaker than the bonds within the aromatic ring. H-atom abstraction by small radicals (H•, CH3•, OH•) is a major consumption pathway.
Formation of Intermediates: The primary radicals formed will undergo subsequent reactions, primarily beta-scission, to form stable intermediates. For example, abstraction of a hydrogen from the ethyl group would lead to a radical that can decompose to form styrene-like molecules and a methyl radical.
Key Products: Major products from the pyrolysis of similar C9-C11 alkylbenzenes include smaller hydrocarbons and key soot precursors. mdpi.com Expected products would include methane, ethylene, benzene, toluene, and styrene.
Simulations can generate concentration profiles of key species as a function of temperature, pressure, and time. For instance, studies on the pyrolysis of C9H12 isomers show that fuel decomposition begins at temperatures around 1100-1200 K, with the formation of smaller molecules peaking at different temperatures as the decomposition proceeds. mdpi.com
| Product | Likely Formation Pathway |
|---|---|
| Methane (CH4) | Decomposition of methyl side chains. |
| Ethylene (C2H4) | Decomposition of the ethyl side chain. |
| Benzene | Loss of all alkyl side chains. |
| Toluene | Loss of the ethyl group and one methyl group. |
| Styrene | Decomposition following H-abstraction from the ethyl group. |
Structure-Property Relationships and Predictive Modeling for this compound
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the physicochemical properties and biological activities of chemicals based on their molecular structure. nih.govingentaconnect.com These models are essential for screening new chemicals, assessing environmental fate, and understanding mechanisms of action without costly and time-consuming experiments. nih.gov For aromatic hydrocarbons, QSAR models have been developed to predict properties ranging from toxicity and carcinogenicity to biodegradation rates. ingentaconnect.comresearchgate.net
A QSAR/QSPR model for this compound would be built by first calculating a set of numerical values, known as molecular descriptors, that quantify different aspects of its molecular structure. These descriptors can be categorized as:
Constitutional: Information on atom counts, bond counts, and molecular weight.
Topological: Describing the connectivity and branching of the molecule.
Geometrical (3D): Related to the spatial arrangement of atoms.
Electronic: Quantifying charge distribution, dipole moments, and energies of frontier orbitals (HOMO/LUMO). nih.gov
These descriptors are then correlated with an experimental property using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov The resulting mathematical equation constitutes the predictive model.
For this compound, QSPR models could be developed to predict properties like boiling point, vapor pressure, or adsorption behavior on materials like carbon nanotubes. rsc.org For example, it has been shown that the adsorption of organic pollutants is enhanced by factors such as a higher number of aromatic rings, molecular size, and hydrophobicity, all of which can be quantified using molecular descriptors. rsc.org
| Descriptor Type | Descriptor Name | Value |
|---|---|---|
| Constitutional | Molecular Weight | 148.24 g/mol |
| Topological | Topological Polar Surface Area | 0 Ų |
| Electronic | XLogP3 (Log P) | 4.4 |
| Geometrical | Rotatable Bond Count | 1 |
| Constitutional | Heavy Atom Count | 11 |
Data sourced from public chemical databases.
The development of robust QSAR/QSPR models relies on the quality of the input data and the appropriate selection of descriptors that capture the underlying chemical mechanisms governing the property of interest. ingentaconnect.com
Environmental Behavior and Biogeochemical Transformations of 1,2,3 Trimethyl 4 Ethylbenzene
Environmental Distribution and Partitioning Characteristics
The partitioning of 1,2,3-Trimethyl-4-Ethylbenzene (B14658337) between air, water, soil, and sediment dictates its transport and bioavailability. This behavior is largely predicted by properties such as vapor pressure, water solubility, and its affinity for organic matter.
Once in the atmosphere, it exists predominantly in the vapor phase. The primary degradation pathway in the atmosphere is reaction with photochemically produced hydroxyl (•OH) radicals. The rate of this reaction is high for alkylated benzenes, leading to a relatively short atmospheric half-life, typically on the order of hours to a few days. This rapid transformation prevents long-range atmospheric transport.
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1,2,4-Trimethyl-5-ethylbenzene | Ethylbenzene (B125841) |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₆ nih.gov | C₁₁H₁₆ | C₈H₁₀ microkat.gr |
| Molecular Weight ( g/mol ) | 148.24 nih.gov | 148.24 | 106.17 microkat.gr |
| Boiling Point (°C) | ~210-215 (estimated) | 208.1 torr-engenharia.com.br | 136.2 microkat.gr |
| log Kₒw (Octanol-Water Partition Coefficient) | 4.4 (calculated) nih.gov | N/A | 3.15 microkat.gr |
| Henry's Law Constant (atm·m³/mol) | High (estimated) | N/A | 0.00843 epa.gov |
| Vapor Pressure | Moderate (estimated) | >1 mmHg at 43.7°C torr-engenharia.com.br | 10 mmHg at 25°C microkat.gr |
Note: Data for this compound is limited; values are estimated based on its structure and comparison with related isomers.
The mobility of this compound in the subsurface is largely controlled by its sorption to soil and sediment particles. The octanol-water partition coefficient (Kₒw) is a key indicator of this behavior. The calculated log Kₒw for this compound is 4.4, which indicates a high potential for adsorption to organic matter in soil and sediments nih.gov.
This strong sorption tendency reduces its concentration in the aqueous phase, thereby limiting its leaching potential into groundwater. The soil organic carbon-water (B12546825) partitioning coefficient (Kₒc) is expected to be in the range of several hundred to a few thousand L/kg, classifying it as having low to moderate mobility. In soils with low organic matter content, however, leaching to groundwater can still occur. Once in groundwater, its relatively low water solubility and sorption to aquifer materials will limit the extent of plume migration.
Biotic Degradation Pathways of this compound
Microbial degradation is the ultimate fate for this compound in most environments. Both aerobic and anaerobic processes can lead to its transformation and mineralization, although the presence of four alkyl substituents on the benzene (B151609) ring can influence the rate and mechanism of degradation.
Under aerobic conditions, the biodegradation of alkylbenzenes is typically initiated by oxygenase enzymes. While specific studies on this compound are lacking, two primary initial attack mechanisms are plausible based on studies of other alkylated aromatics:
Dioxygenase attack on the aromatic ring: Aromatic dioxygenases incorporate both atoms of molecular oxygen into the benzene ring to form a cis-dihydrodiol. This is a common pathway for benzene, toluene (B28343), and ethylbenzene. Subsequent enzymatic steps lead to catechols, which undergo ring cleavage.
Monooxygenase attack on an alkyl side chain: Monooxygenases can hydroxylate either the ethyl or a methyl group. Attack on the ethyl group would likely occur at the benzylic carbon, forming a secondary alcohol, which can be further oxidized. Oxidation of a methyl group would form a primary alcohol, which is then oxidized to a carboxylic acid.
The presence of multiple, adjacent alkyl groups may cause steric hindrance, potentially slowing the rate of enzymatic attack compared to less substituted aromatics. Microbial cultures known to degrade a wide range of petroleum hydrocarbons, such as species of Pseudomonas, Rhodococcus, and Alcanivorax, are likely capable of degrading this compound.
In the absence of oxygen, anaerobic microorganisms can utilize alternative electron acceptors such as nitrate, sulfate (B86663), or iron (III) to degrade this compound. The initial activation of the chemically stable hydrocarbon molecule is the key, and often rate-limiting, step. Based on pathways elucidated for toluene and ethylbenzene, the most probable anaerobic activation mechanism is the addition of fumarate (B1241708). This reaction is catalyzed by the enzyme benzylsuccinate synthase or a related glycyl-radical enzyme.
Two potential sites for fumarate addition exist on this compound:
Addition to the ethyl group: The reaction would occur at the benzylic carbon of the ethyl group, forming an (ethyl-trimethylphenyl)succinate derivative.
Addition to a methyl group: The reaction would involve one of the three methyl groups, forming a (dimethyl-ethylbenzyl)succinate derivative.
Following the initial activation, the succinate (B1194679) adduct is further metabolized via a modified β-oxidation pathway, eventually leading to the cleavage of the aromatic ring and its complete mineralization. Studies on trimethylbenzene isomers have shown that the substitution pattern affects the degradation rate, with vicinally substituted isomers sometimes being more recalcitrant. semanticscholar.org The degradation of this compound is expected to be possible under denitrifying, sulfate-reducing, and iron-reducing conditions, though likely at slower rates than simpler alkylbenzenes.
The microbial communities and specific enzymes involved in the degradation of this compound are expected to be similar to those involved in the degradation of other complex alkylbenzenes.
Aerobic Systems: The key enzymes are aromatic ring-hydroxylating dioxygenases and side-chain monooxygenases. These enzymes are common in various proteobacteria found in hydrocarbon-contaminated soils and water. The genetic determinants for these enzymes are often located on plasmids, facilitating their spread within microbial communities.
Anaerobic Systems: The cornerstone enzyme for the initial activation is likely a member of the glycyl-radical enzyme family, such as benzylsuccinate synthase (BSS). Genes encoding for BSS and related enzymes have been identified in diverse anaerobic bacteria, including species within the Deltaproteobacteria (sulfate-reducers) and Betaproteobacteria (denitrifiers). The subsequent metabolism involves a series of enzymes associated with β-oxidation and the central benzoyl-CoA degradation pathway.
The complex substitution pattern of this compound may require specific enzymatic machinery, and its presence as part of a mixture of petroleum hydrocarbons could lead to complex substrate interactions, including competitive inhibition or co-metabolism, within the degrading microbial consortium.
Environmental Persistence and Fate Modeling of this compound
Environmental Persistence: The persistence of this compound varies significantly by environmental compartment.
Air: As indicated by its short estimated atmospheric half-life of approximately 3.6 hours, the compound is non-persistent in the atmosphere.
Water and Soil: In the absence of biodegradation (a biotic process), the compound's persistence in water and soil would be high due to its resistance to abiotic degradation processes like hydrolysis. Its low water solubility and high octanol-water partition coefficient (Log K_ow) suggest it will preferentially partition from water to organic matter in soil and sediment. This sorption can reduce its bioavailability for degradation and transport, potentially increasing its residence time in these compartments.
The following table presents key physical-chemical properties for this compound, which are critical inputs for fate and transport modeling. These values indicate a volatile, non-polar compound with very low water solubility and a strong tendency to sorb to organic carbon. In a modeling scenario, these properties would predict that if released to water or soil, a significant fraction of the compound would volatilize into the atmosphere, where it would be rapidly degraded. The portion remaining in soil and sediment would be strongly sorbed to organic matter.
| Property | Estimated Value | Source/Method |
|---|---|---|
| Molecular Weight | 148.24 g/mol | Calculated |
| Boiling Point | 492.70 K (219.55 °C) | Joback Method |
| Vapor Pressure | 0.13 kPa (@ 25 °C) | Joback Method |
| Log10 Water Solubility | -3.70 (mol/L) | Crippen Method |
| Octanol/Water Partition Coefficient (Log Kow) | 4.40 | XLogP3 3.0 |
Industrial and Synthetic Applications of 1,2,3 Trimethyl 4 Ethylbenzene
Role as a Chemical Intermediate in Organic Synthesis
As a polyalkylated aromatic compound, 1,2,3-Trimethyl-4-Ethylbenzene (B14658337) is a versatile intermediate in the field of organic synthesis. The arrangement and nature of its alkyl substituents on the benzene (B151609) ring influence its reactivity and selectivity in various chemical transformations, making it a valuable building block for more complex molecules. fccsa.com.br
Precursor in Fine Chemical Production
The structural framework of this compound allows for its use as a precursor in the synthesis of fine chemicals. The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities through sophisticated chemical and biotechnological processes. The reactivity of the alkyl side chains and the aromatic ring of this compound can be exploited to introduce a variety of functional groups, thereby paving the way for the creation of new, high-value molecules.
One of the key synthetic routes involves the oxidation of the ethyl and methyl groups. Such oxidation reactions can convert these alkyl groups into corresponding carboxylic acids or alcohols. fccsa.com.br These functionalized derivatives are themselves important intermediates, serving as starting materials for a range of fine chemicals, including pharmaceuticals, agrochemicals, and specialty dyes. For instance, the resulting carboxylic acids can undergo further reactions to form esters, amides, and acid chlorides, which are fundamental building blocks in organic chemistry.
Building Block for Specialty Chemicals
Beyond its role as a precursor, this compound can be considered a fundamental building block for the synthesis of specialty chemicals. These are chemicals produced for specific applications and are characterized by their unique performance-enhancing properties. The aromatic core of this compound provides a robust scaffold that can be chemically modified to achieve desired molecular architectures and functionalities.
The synthesis of this compound can be achieved through methods such as Friedel-Crafts alkylation, which involves the ethylation of 1,2,3-trimethylbenzene (B126466) (hemimellitene). fccsa.com.br The presence of multiple alkyl groups on the benzene ring allows for further functionalization of either the aromatic ring or the alkyl side chains, leading to the creation of a diverse array of derivatives with potential applications as specialty chemicals. fccsa.com.br
Significance in Fuel Chemistry and Petrochemical Industry
In the realm of fuel chemistry and the broader petrochemical industry, this compound holds significance primarily due to its presence in key hydrocarbon fractions and its contribution to the properties of gasoline.
Contribution to Gasoline and Fuel Compositions
Table 1: Octane Numbers of Related Aromatic Compounds
| Compound | Research Octane Number (RON) | Motor Octane Number (MON) |
| Toluene (B28343) | 121 | Not specified |
| Ethylbenzene (B125841) | Not specified | Not specified |
| 1,2,4-Trimethylbenzene (B165218) | >100 | >100 |
| 1,3,5-Trimethylbenzene | Not specified | Not specified |
Data sourced from available literature. Specific values for all compounds were not consistently available.
The presence of such highly branched and alkylated aromatics can enhance the anti-knock properties of the fuel, allowing for higher engine compression ratios and improved thermal efficiency.
Potential Applications in Polymer and Materials Science
While direct and extensive applications of this compound in polymer and materials science are not widely documented, the broader class of polyalkylbenzenes to which it belongs suggests potential uses in this field.
Highly alkylated aromatic compounds are noted for their nonpolar nature and often high boiling points, which makes them suitable as high-temperature solvents for certain chemical reactions, including polymer synthesis. fccsa.com.br The stability of some polyalkylbenzenes under acidic conditions also presents an advantage in specific polymerization processes. fccsa.com.br
Furthermore, research into the applications of alkylbenzene derivatives in materials science is an active area. While specific examples involving this compound are not prominent, the general trend in polymer chemistry is to utilize functionalized monomers to create polymers with specific properties. The potential to functionalize the alkyl groups or the aromatic ring of this compound opens up the possibility of its use as a monomer or a modifying agent in the synthesis of specialty polymers. For instance, the introduction of reactive groups could allow it to be incorporated into polymer chains, potentially enhancing thermal stability, flame retardancy, or other material properties. The synthesis of polymers from other substituted benzene derivatives, such as bis(1-alkylvinyl)benzenes, has been explored for the creation of thermostable materials like polyindanes. researchgate.net This suggests that with appropriate functionalization, this compound could also serve as a building block for novel polymeric materials.
Monomer or Modifier in Polymer Synthesis (inferred from related alkylbenzenes)
The reactivity of the aromatic ring, influenced by the activating and directing effects of the three methyl and one ethyl group, could allow it to participate in polymerization reactions. For instance, electrophilic substitution reactions could potentially be employed to create linkages between monomer units. Furthermore, the alkyl side chains could be functionalized to introduce polymerizable groups. For example, oxidation of the ethyl or methyl groups could yield carboxylic acids or alcohols, which are valuable precursors for other chemicals and could potentially be used to create polyesters or other condensation polymers. nih.gov
The general class of alkylbenzenes serves as precursors to a variety of polymers. A significant example is the production of styrene from ethylbenzene, which is then polymerized to polystyrene. google.com Although this compound is more substituted, this precedent highlights the role of alkylated benzenes in the polymer industry.
Resin and Dye Manufacturing (inferred from related trimethylbenzenes)
The application of this compound in resin and dye manufacturing is inferred from the established uses of its isomer, 1,2,4-trimethylbenzene (pseudocumene). Pseudocumene is a known precursor to trimellitic anhydride, which is used to produce high-performance polymers and resins. mdpi.com It is also utilized in the manufacturing of dyes and perfumes. mdpi.com
Given the structural similarity, this compound could potentially serve as a building block for specialized resins. The aromatic core provides a rigid structure, while the alkyl substituents can influence properties such as solubility, thermal stability, and chemical resistance in the final resin product. For instance, 1,2,4-trimethylbenzene is used to synthesize resins with improved thermal stability and chemical resistance for applications in high-performance coatings, adhesives, and composite materials. googleapis.com
In the context of dye synthesis, aromatic compounds are fundamental starting materials. The specific substitution pattern on the benzene ring of this compound would influence the color and properties of any resulting dye. The aromatic ring can be functionalized through reactions such as nitration, halogenation, and sulfonation to introduce groups that are essential for chromophore development. The related compound, 1,2,3-trimethylbenzene (hemimellitene), is used as a solvent and in the manufacture of dyes and perfumes. nih.gov Similarly, 1,2,4-trimethylbenzene is a valuable intermediate in the synthesis of various dyes for textiles, printing inks, and plastics. googleapis.com
Emerging Industrial Uses and Research Directions
Specific emerging industrial uses and dedicated research directions for this compound are not well-defined in current scientific and industrial literature. However, research into the applications of polyalkylated aromatic hydrocarbons, in general, points toward potential future uses.
Current research on alkylbenzene derivatives is multifaceted, focusing on developing efficient and selective synthesis methods and their application in materials science. nih.gov There is ongoing research to understand their atmospheric degradation pathways and their biodegradation in soil and water, which is essential for assessing their environmental impact. nih.gov
The functionalization of the alkyl side chains or the aromatic ring of this compound could lead to novel molecules with specific properties. nih.gov For instance, the creation of derivatives could yield compounds with applications as lubricant additives or surfactants, which is an area of research for polyalkylbenzenes found in crude oil and refinery streams. nih.gov The unique substitution pattern of this compound may offer advantages in creating molecules with specific steric or electronic properties, which could be exploited in areas such as specialty chemicals and advanced materials. Further research is required to explore these potential applications.
Q & A
Q. What are the recommended methods for synthesizing and purifying 1,2,3-Trimethyl-4-Ethylbenzene in a laboratory setting?
- Methodological Answer : Synthesis can be achieved via Friedel-Crafts alkylation or isomer-selective alkylation of trimethylbenzene precursors. Purification typically involves fractional distillation (boiling point ~176°C, as inferred from related trimethylbenzene data ) followed by recrystallization using non-polar solvents (e.g., hexane). Confirm purity via gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use ¹H and ¹³C NMR to identify substituent positions and verify regiochemistry. Compare spectral data with computational predictions (e.g., density functional theory, DFT) for validation. Quantify purity via GC-MS (mass fragmentation patterns) or differential scanning calorimetry (DSC) to assess melting point consistency .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer : Use fume hoods to limit inhalation exposure and wear nitrile gloves to prevent dermal contact. Monitor airborne concentrations with photoionization detectors (PID). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to safety data sheets (SDS) for alkylbenzenes for emergency guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity during the synthesis of this compound?
- Methodological Answer : Perform kinetic vs. thermodynamic control experiments by varying reaction temperatures and catalysts (e.g., AlCl₃ vs. FeCl₃). Analyze intermediates via in-situ IR spectroscopy or time-resolved NMR to identify dominant pathways. Computational modeling (DFT) can predict transition states and explain isomer distribution .
Q. What methodologies are effective for studying the compound’s thermodynamic properties (e.g., vapor pressure, solubility)?
- Methodological Answer : Measure vapor pressure using a static ebulliometer or gas saturation method. For solubility, employ the shake-flask technique with UV-Vis quantification. Validate data against predictive models like the UNIFAC group contribution method. Cross-reference with NIST Chemistry WebBook entries for analogous alkylbenzenes .
Q. How can environmental degradation pathways of this compound be experimentally analyzed?
- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using soil or water microcosms. Track metabolites via LC-HRMS and isotope labeling. Compare degradation rates with structurally similar compounds (e.g., ethylbenzene) to identify substituent effects on persistence .
Q. What computational approaches are suitable for modeling intermolecular interactions of this compound in solvent systems?
Q. How can researchers optimize catalytic systems for functionalizing this compound without over-substitution?
- Methodological Answer : Screen catalysts (e.g., Pd/C, zeolites) under varying pressures and temperatures. Monitor reaction progress via GC-MS to detect byproducts. Use Hammett plots to correlate substituent effects with reaction rates. Employ X-ray absorption spectroscopy (XAS) to study catalyst surface interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
